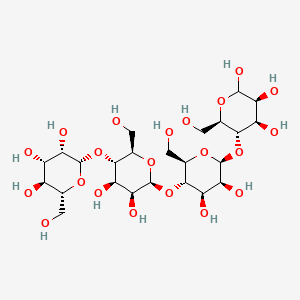

Mannotetraose

Description

Properties

CAS No. |

51327-76-5 |

|---|---|

Molecular Formula |

C24H42O21 |

Molecular Weight |

666.6 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-5-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14-,15-,16+,17+,18+,19-,20-,21-,22+,23+,24+/m1/s1 |

InChI Key |

UYQJCPNSAVWAFU-UIQXVFQFSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the structure and function of Mannotetraose?

An In-depth Technical Guide on the Core Aspects of Mannotetraose for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tetrasaccharide, a carbohydrate composed of four mannose monosaccharide units linked together. Its structure and function vary depending on the specific glycosidic linkages between the mannose residues. This technical guide provides a comprehensive overview of the structure, function, and relevant experimental methodologies pertaining to this compound, with a focus on its significance in biological systems and potential therapeutic applications.

Core Structural Features

This compound is a homo-oligomer of four D-mannose units. The primary structural diversity arises from the different anomeric configurations (α or β) and the positions of the glycosidic bonds (e.g., 1→2, 1→3, 1→4, 1→6). This structural variability leads to a range of isomers with distinct biological roles.

A diagram illustrating the general structure of a linear this compound is presented below.

Caption: General structure of a linear this compound molecule.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₂O₂₁ | [1] |

| Molecular Weight | 666.58 g/mol | [1] |

| Stereochemistry | D-mannose | |

| Common Linkage Types | β-1,4; β-1,2; α-1,2; α-1,3; α-1,6 | [2][3][4] |

Table 2: Enzymatic Hydrolysis Yields of this compound from Various Substrates

| Substrate | Enzyme Source | This compound Yield | Reference(s) |

| Locust Bean Gum | Bacillus circulans NT 6.7 | Variable | [3] |

| Konjac Glucomannan | Bacillus circulans NT 6.7 | Variable | [3] |

| Defatted Copra Meal | Bacillus circulans NT 6.7 | Variable | [3] |

| Açaí Seeds | Mannanase (B13387028) BGM "Amano" 10 | Up to 96.8% | [5] |

| Cassia Gum | Rhizopus microsporus | Component of hydrolysate | [6] |

Biological Functions of this compound Isomers

The function of this compound is intrinsically linked to its isomeric structure.

β-1,4-Mannotetraose: A Key Prebiotic and Enzyme Substrate

β-1,4-mannotetraose is a primary product of the enzymatic hydrolysis of mannans, which are major components of plant cell walls and some microbial polysaccharides.[3][7]

-

Prebiotic Activity: This isomer has been shown to act as a prebiotic, selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus species.[6] The fermentation of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs), which contribute to gut health.

-

Enzyme Substrate: It serves as a substrate for various mannan-degrading enzymes, including β-mannanases and β-mannosidases. The study of its hydrolysis is crucial for understanding the mechanisms of these enzymes, which have applications in biofuel production, food processing, and animal feed.[5][8]

The metabolic pathway of mannan (B1593421) degradation to this compound and its subsequent utilization by gut microbiota is depicted below.

Caption: Metabolic pathway of mannan degradation and prebiotic effect of this compound.

β-1,2-Mannotetraose: An Immunologically Significant Epitope

β-1,2-linked mannooligosaccharides, including this compound, are prominent components of the cell wall mannan of the pathogenic yeast Candida albicans.[2]

-

Immune Recognition: These structures function as pathogen-associated molecular patterns (PAMPs) and are recognized by the host immune system. Specifically, they act as epitopes for antibodies and can interact with immune receptors, playing a critical role in the host's defense against fungal infections.[9][10]

-

Vaccine Development: Due to its immunogenic properties, β-1,2-mannotetraose and related structures are being investigated as potential components of antifungal vaccines. The aim is to elicit a protective antibody response against C. albicans.[11]

α-Linked this compound: Fungal Cell Wall Architecture

α-1,2- and α-1,6-linked this compound units are integral parts of the complex mannan structures in the cell walls of various fungi, including pathogenic species.[4] These structures are crucial for maintaining cell wall integrity and for the interaction of the fungus with its environment and host.

Experimental Protocols

This section details common experimental methodologies for the production, purification, and analysis of this compound.

Enzymatic Production of β-1,4-Mannotetraose from Mannan

This protocol is a generalized procedure based on methodologies for the enzymatic hydrolysis of mannan-rich substrates.

1. Substrate Preparation:

- Source a mannan-rich substrate such as locust bean gum, konjac powder, or copra meal.[3]

- Prepare a suspension of the substrate in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0-7.0). The concentration will depend on the substrate's solubility and the desired product yield.

2. Enzymatic Hydrolysis:

- Add a purified β-mannanase to the substrate suspension. The enzyme-to-substrate ratio needs to be optimized for efficient hydrolysis.

- Incubate the reaction mixture at the optimal temperature for the enzyme (typically 40-60°C) with constant agitation for a predetermined time (e.g., 2-24 hours).[5]

- Monitor the reaction progress by taking aliquots at different time points and analyzing the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3. Reaction Termination:

- Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes) or by adjusting the pH to a value that inactivates the enzyme.

A workflow for this process is illustrated below.

Caption: Experimental workflow for the enzymatic production of this compound.

Purification of this compound

Following enzymatic hydrolysis, this compound needs to be purified from the reaction mixture which may contain unreacted substrate, other oligosaccharides, and monosaccharides.

-

Ultrafiltration: To remove the enzyme and larger unhydrolyzed polysaccharides.[12]

-

Activated Carbon Chromatography: To separate oligosaccharides based on their size.

-

Size-Exclusion Chromatography (SEC): For high-resolution separation of different mannooligosaccharides.

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive method for the separation and quantification of carbohydrates.[13]

Structural Analysis of this compound

The precise structure of the purified this compound is confirmed using the following techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of this compound isomers. Different column chemistries, such as aminopropyl-silica or graphitized carbon, can be employed.[14][15]

-

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the molecular weight and confirm the composition of the tetrasaccharide.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the unambiguous determination of the glycosidic linkages and the anomeric configuration of each mannose residue.[16][17][18]

Conclusion

This compound represents a class of oligosaccharides with significant and diverse biological roles, from serving as a prebiotic in the gut to acting as a key immunological determinant on the surface of pathogenic fungi. The ability to produce and structurally characterize different this compound isomers is crucial for advancing our understanding of their functions and for the development of novel therapeutics, including prebiotics and antifungal vaccines. The experimental protocols outlined in this guide provide a foundation for researchers to explore the multifaceted nature of this important tetrasaccharide.

References

- 1. dextrauk.com [dextrauk.com]

- 2. Chemical structure of the cell-wall mannan of Candida albicans serotype A and its difference in yeast and hyphal forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of mannanase from Bacillus circulans NT 6.7 and its application in mannooligosaccharides preparation as prebiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fungal Pathogenesis-Related Cell Wall Biogenesis, with Emphasis on the Maize Anthracnose Fungus Colletotrichum graminicola - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High concentration and yield production of mannose from açaí (Euterpe oleracea Mart.) seeds via mannanase-catalyzed hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Re-interpreting the role of endo-β-mannanases as mannan endotransglycosylase/hydrolases in the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of the enzymatic hydrolysis of mannans and synergistic interactions between β-mannanase, β-mannosidase and α-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dissection of the anti-Candida albicans mannan immune response using synthetic oligomannosides reveals unique properties of β-1,2 mannotriose protective epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mannosylation in Candida albicans: role in cell wall function and immune recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fully deprotected β-(1→2)-mannotetraose forms a contorted α-helix in solution: convergent synthesis and conformational characterization by NMR and DFT - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Purification and Characterization of β-Mannanase Derived from Rhizopus microsporus var. rhizopodiformis Expressed in Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Preliminary evaluation of colorimetric and HPLC-based methods for quantifying β-(1→4)-mannobiose in a crude material [jstage.jst.go.jp]

- 15. HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Structural analyses of mannose pentasaccharide of high mannose type oligosaccharides by 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Mannotetraose: A Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannotetraose, a tetrasaccharide composed of four mannose units, is a key component of various natural polysaccharides. Historically, its discovery is intertwined with the foundational advancements in carbohydrate chemistry. This technical guide provides an in-depth exploration of this compound, covering its historical context, prevalence in natural sources, and the detailed experimental protocols for its isolation and characterization. Furthermore, it elucidates the emerging understanding of its role in cellular signaling pathways, highlighting its potential as a bioactive molecule in pharmaceutical and nutraceutical applications.

Discovery of this compound: A Historical Perspective

The specific first isolation and characterization of this compound are not attributed to a single definitive publication but rather emerged from the broader scientific endeavor to understand the structure of complex carbohydrates in the late 19th and early 20th centuries. The pioneering work of chemists like Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine (B94841) syntheses, laid the fundamental groundwork for elucidating the structure of monosaccharides and the glycosidic bonds that link them to form oligosaccharides and polysaccharides.

The term "carbohydrate" was first proposed by German chemist Carl Schmidt in 1844.[1][2] Throughout the late 19th and early 20th centuries, significant progress was made in the structural analysis of complex carbohydrates, including polysaccharides like cellulose (B213188) and starch. It was within this context of advancing analytical techniques, such as hydrolysis and methylation analysis, that oligosaccharide components of various natural polymers were progressively identified. This compound was thus discovered as a structural constituent of mannans, which are polysaccharides found widely in nature.

Natural Sources of this compound

This compound is not typically found as a free oligosaccharide in nature. Instead, it is a structural component of mannans and heteromannans (like galactomannans and glucomannans), which are major constituents of hemicellulose in plant cell walls and are also found in the cell walls of fungi and some bacteria.[3] The primary method for obtaining this compound is through the enzymatic or chemical hydrolysis of these mannan-rich materials.

Plant-Derived Sources

Mannans are abundant in various parts of plants, serving as structural components or storage polysaccharides. The yield of this compound from these sources can vary depending on the specific mannan (B1593421) structure and the hydrolysis conditions.

| Natural Source | Plant Part | Mannan Type | Typical Yield of Mannooligosaccharides (MOS)* | Reference(s) |

| Konjac (Amorphophallus konjac) | Tuber | Glucomannan | High | [4] |

| Guar Gum (Cyamopsis tetragonoloba) | Seed | Galactomannan | Moderate to High | [5] |

| Locust Bean Gum (Ceratonia siliqua) | Seed | Galactomannan | Moderate to High | [4] |

| Copra Meal (Cocos nucifera) | Endosperm | Galactomannan | Moderate | [4] |

| Ivory Nut (Phytelephas aequatorialis) | Endosperm | Mannan | High | [3] |

| Softwoods (e.g., Spruce, Pine) | Wood | Galactoglucomannan | Variable | [3] |

*Note: Yields are generally reported for total mannooligosaccharides (MOS), of which this compound is a significant component. The precise percentage of this compound within the MOS fraction depends on the enzyme and reaction conditions used.

Microbial Sources

Certain microorganisms are known to have mannan-rich cell walls or produce extracellular mannan polysaccharides.

| Microbial Source | Type | Mannan Location | Notes | Reference(s) |

| Yeast (Saccharomyces cerevisiae) | Fungus | Cell Wall | A common source for commercial production of mannooligosaccharides. | [6] |

| Aspergillus species | Fungus | Cell Wall | Produces mannan-degrading enzymes. | [7] |

| Various Bacteria | Bacteria | Cell Wall/Capsule | Less common as a primary source compared to plants and yeast. |

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the hydrolysis of a mannan-rich substrate, followed by purification and analytical identification.

Production of this compound via Enzymatic Hydrolysis

Enzymatic hydrolysis is the preferred method for producing this compound as it offers high specificity and milder reaction conditions compared to chemical hydrolysis. The key enzyme used is endo-β-1,4-mannanase.

Objective: To produce a mixture of mannooligosaccharides, including this compound, from a mannan-rich substrate.

Materials:

-

Mannan-rich substrate (e.g., Konjac glucomannan, Locust Bean Gum)

-

Endo-β-1,4-mannanase (e.g., from Aspergillus niger or Bacillus circulans)

-

Buffer solution (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0-7.0)

-

Water bath or incubator

-

DNS (3,5-dinitrosalicylic acid) reagent for reducing sugar assay

-

Spectrophotometer

Procedure:

-

Prepare a suspension of the mannan-rich substrate (e.g., 1% w/v) in the buffer solution.

-

Pre-incubate the substrate suspension at the optimal temperature for the chosen mannanase (B13387028) (e.g., 50-60°C) for 15 minutes.[4]

-

Add the endo-β-1,4-mannanase to the substrate suspension. The enzyme-to-substrate ratio should be optimized based on the enzyme activity.

-

Incubate the reaction mixture at the optimal temperature with gentle agitation for a defined period (e.g., 1-24 hours). The reaction time will influence the degree of polymerization of the resulting oligosaccharides.

-

Monitor the progress of the hydrolysis by measuring the release of reducing sugars using the DNS method.[4]

-

Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).

-

Centrifuge the reaction mixture to remove any insoluble material. The supernatant contains the mixture of mannooligosaccharides.

References

- 1. WPHNA World Public Health Nutrition Association [wphna.org]

- 2. Carbohydrate - Wikipedia [en.wikipedia.org]

- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 4. Characterization of mannanase from Bacillus circulans NT 6.7 and its application in mannooligosaccharides preparation as prebiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mannotriose Oligosaccharide | Megazyme [megazyme.com]

- 6. chucklinggoat.co.uk [chucklinggoat.co.uk]

- 7. 61-alpha-D-Galactosyl-mannotriose Oligosaccharide | Megazyme [megazyme.com]

The Biological Role of Mannotetraose in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannotetraose, a key component of mannan (B1593421) oligosaccharides (MOS), plays a significant role in plant biology, primarily acting as a signaling molecule in plant-microbe interactions and cell wall dynamics. Derived from the enzymatic degradation of mannans—structural polysaccharides within the plant cell wall—this compound and other MOS are recognized as Damage-Associated Molecular Patterns (DAMPs).[1][2][3][4][5] This recognition triggers a cascade of defense responses, forming a crucial part of the plant's innate immunity. This technical guide provides an in-depth exploration of the biological functions of this compound in plants, detailing the signaling pathways it activates, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction: Mannans and the Origin of this compound

Mannans are a class of hemicellulosic polysaccharides found in the primary and secondary cell walls of plants, where they contribute to the structural integrity of the cellulose-hemicellulose network.[6] Beyond their structural role, mannans in some plant tissues, such as the endosperm of seeds, serve as storage polysaccharides, providing energy for the germinating seedling.[6][7]

This compound is an oligosaccharide consisting of four β-1,4-linked D-mannose units. It is released from the mannan backbone through the activity of endo-β-mannanases.[6][8] These enzymes are active during various developmental processes, including seed germination and fruit ripening, as well as in response to biotic stresses.[6] The oligosaccharides produced by mannan degradation, including this compound, can then function as signaling molecules.[8]

This compound as a Damage-Associated Molecular Pattern (DAMP)

When plant cells are damaged, either by mechanical wounding or by the action of microbial enzymes, fragments of the cell wall are released into the apoplast.[1][2] These fragments, including this compound and other MOS, are recognized by the plant as DAMPs, signaling a breach in the cell's integrity and the potential presence of a threat.[1][2][3][4][5]

The perception of these DAMPs by cell surface receptors initiates a signaling cascade known as Pattern-Triggered Immunity (PTI), which is a fundamental component of the plant's innate immune system.[2][9] This response aims to limit the proliferation of pathogens and reinforce the plant's defenses.

Signaling Pathways Triggered by this compound and MOS

The recognition of this compound and other MOS at the cell surface leads to the activation of a complex signaling network. While the specific receptors for this compound are still under investigation, the downstream events share similarities with other well-characterized DAMP and Pathogen-Associated Molecular Pattern (PAMP) signaling pathways.[9][10][11]

Key events in the MOS-triggered signaling cascade include:

-

Activation of Receptor-Like Kinases (RLKs): The perception of MOS is thought to be mediated by plasma membrane-localized RLKs, which then initiate intracellular signaling.[9]

-

Ion Fluxes: An early response to MOS perception is an influx of calcium ions (Ca2+) into the cytosol, which acts as a secondary messenger.[10]

-

Production of Reactive Oxygen Species (ROS): A rapid and transient increase in the production of ROS, often referred to as an "oxidative burst," is a hallmark of DAMP signaling.[10][12] This is primarily mediated by NADPH oxidases located at the plasma membrane.[11]

-

Nitric Oxide (NO) Generation: The production of NO is another key signaling event triggered by MOS.[12]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: Phosphorylation cascades involving MAPKs are crucial for transducing the initial signal from the plasma membrane to the nucleus, leading to changes in gene expression.[10]

-

Transcriptional Reprogramming: The activation of MAPK cascades and other signaling components ultimately leads to the transcriptional regulation of defense-related genes.[8][10]

Signaling Pathway Diagram

Caption: MOS-triggered immunity signaling pathway in plants.

Quantitative Data on this compound and Related Compounds

The following tables summarize quantitative data from studies investigating the effects of this compound, MOS, and D-mannose on plants.

Table 1: Effects of Mannan Oligosaccharides (MOS) on Plant Defense Responses

| Plant Species | MOS Concentration | Response Measured | Observation | Reference |

| Tobacco (Nicotiana benthamiana) | 200 µg/mL | H₂O₂ Production | Increased H₂O₂ accumulation | [12] |

| Rice (Oryza sativa) | 200 µg/mL | H₂O₂ Production | Increased H₂O₂ accumulation | [12] |

| Tobacco (Nicotiana benthamiana) | 200 µg/mL | NO Production | Increased NO generation | [12] |

| Rice (Oryza sativa) | 200 µg/mL | NO Production | Increased NO generation | [12] |

| Tobacco (Nicotiana benthamiana) | 200 µg/mL | ROS Production | Increased ROS burst | [12] |

| Rice (Oryza sativa) | 200 µg/mL | ROS Production | Increased ROS burst | [12] |

Table 2: Effects of D-Mannose on Plant Cells

| Plant System | D-Mannose Concentration | Response Measured | Observation | Reference |

| Maize (Zea mays) suspension cells | 40 mM | Growth Inhibition & DNA Laddering | Inhibition of growth and induction of DNA laddering | [13] |

| Maize (Zea mays) suspension cells | 80 mM | Growth Inhibition & DNA Laddering | Increased severity of growth inhibition and DNA laddering | [13] |

| Maize (Zea mays) suspension cells | 160 mM | Growth Inhibition & DNA Laddering | No further increase in DNA fragmentation compared to 80 mM | [13] |

| Maize (Zea mays) suspension cells | 40-160 mM | DNase Activity | Dose-dependent increase in DNase activity | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological role of this compound and MOS in plants.

Preparation of Mannan Oligosaccharides (MOS)

This protocol describes the enzymatic hydrolysis of a mannan-rich substrate to produce MOS.

-

Substrate Preparation: Prepare a solution of a suitable mannan-containing substrate, such as locust bean gum (LBG), at a concentration of 10 mg/mL in an appropriate buffer.

-

Enzymatic Hydrolysis: Add a purified mannan endo-1,4-β-mannosidase to the substrate solution. The enzyme concentration and incubation conditions (e.g., 50°C for 24 hours) should be optimized for the specific enzyme used.[12]

-

Termination of Reaction: Stop the enzymatic reaction, for example, by heat inactivation.

-

Purification of MOS:

-

Centrifuge the hydrolysis product to remove any insoluble material.

-

Filter the supernatant through 0.45 µm and 0.22 µm filter membranes.

-

Perform ultrafiltration using membranes with different molecular weight cut-offs (e.g., 10 kDa and 3 kDa) to separate the oligosaccharides from larger polysaccharides and the enzyme.[12]

-

-

Analysis: Analyze the composition of the resulting MOS mixture using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[12]

Assay for Hydrogen Peroxide (H₂O₂) Production

This protocol outlines a method for detecting the production of H₂O₂ in plant tissues treated with MOS.

-

Plant Material: Use leaves from a suitable model plant, such as Nicotiana benthamiana or rice.

-

Treatment: Infiltrate the leaves with a solution of MOS (e.g., 200 µg/mL) or a control solution (e.g., sterile water).[12]

-

Incubation: Incubate the treated leaves for a specific period (e.g., 6 hours).

-

Staining:

-

Submerge the leaves in a solution of 3,3'-diaminobenzidine (B165653) (DAB) at a concentration of 0.5% (w/v) in a suitable buffer.

-

Incubate in the dark for approximately 10 hours at room temperature.[12]

-

-

Destaining: Boil the leaves in 95% ethanol (B145695) for 15 minutes to remove chlorophyll.[12]

-

Visualization: Observe the brown precipitate, which indicates the presence of H₂O₂, using a microscope.

Experimental Workflow Diagram

Caption: General experimental workflow for studying MOS effects.

Conclusion and Future Perspectives

This compound and other mannan oligosaccharides are integral components of the plant's defense system, acting as DAMPs to signal cell wall damage and initiate immune responses. The signaling pathways triggered by these molecules involve a complex interplay of ion fluxes, ROS and NO production, and MAPK cascades, ultimately leading to the activation of defense-related genes.

While the general role of MOS as elicitors is well-established, several areas warrant further investigation. The specific receptors that perceive this compound and other MOS in different plant species remain to be fully characterized. A deeper understanding of the downstream signaling components and their cross-talk with other signaling pathways will provide a more complete picture of how plants respond to cell wall-derived danger signals. Furthermore, exploring the potential of this compound and other MOS as biopesticides or plant defense activators in agriculture could lead to the development of novel and sustainable strategies for crop protection.[14]

References

- 1. Frontiers | Damage-Associated Molecular Pattern-Triggered Immunity in Plants [frontiersin.org]

- 2. Damage-Associated Molecular Pattern-Triggered Immunity in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 6. Re-interpreting the role of endo-β-mannanases as mannan endotransglycosylase/hydrolases in the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Seed Cell Wall Storage Polysaccharides: Models to Understand Cell Wall Biosynthesis and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An essential role for mannan degradation in both cell growth and secondary cell wall formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathogen perception and signaling in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Mannan oligosaccharides trigger multiple defence responses in rice and tobacco as a novel danger‐associated molecular pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mannose Induces an Endonuclease Responsible for DNA Laddering in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Production, Extraction, and Characterization of Mannan/Mannan Oligosaccharides (MOS) | Springer Nature Experiments [experiments.springernature.com]

Physical and chemical properties of Mannotetraose.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Mannotetraose, a complex carbohydrate with significant potential in various scientific and therapeutic fields. This document details experimental protocols for its characterization and explores its interactions with biological systems, including its role in modulating cellular signaling pathways.

Core Physical and Chemical Properties

This compound is an oligosaccharide composed of four mannose units linked together. Its properties can vary slightly depending on the specific glycosidic linkages (e.g., α or β, and the positions of the links). The data presented below pertains to the most commonly studied forms.

| Property | Value |

| Molecular Formula | C₂₄H₄₂O₂₁ |

| Molecular Weight | 666.6 g/mol [1] |

| CAS Number | 51327-76-5 (for β-1,4-linked); linkage variation leads to other CAS numbers. |

| Appearance | White to off-white powder or crystalline solid. |

| Purity | Typically available at >95% purity.[2] |

| Storage Conditions | Should be stored at low temperatures, typically -20°C to <-15°C, to ensure long-term stability. |

| Stability | Stable for over two years under recommended storage conditions. |

| Solubility | While specific quantitative data is not readily available, this compound, like other oligosaccharides, is expected to be soluble in water. It is also likely soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). |

| Melting Point | Specific melting point data for this compound is not consistently reported in the literature. For comparison, the constituent monosaccharide, D-(+)-Mannose, has a melting point range of 133-140 °C.[3] |

| Optical Rotation | As a chiral molecule, this compound is optically active. The specific rotation value is dependent on the anomeric configuration and linkage types. A precise value for a single isomer of this compound is not broadly published. The specific rotation of D-(+)-Mannose is [α]20/D +13.8 ± 0.5° (c = 10% in water).[3] |

Experimental Protocols

The structural elucidation and analysis of this compound rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices.

Methodology:

-

Column: An aminopropyl-silica column or a graphitized carbon column (GCC) is commonly employed for the separation of manno-oligosaccharides.[4][5] The GCC has been shown to be effective in separating isomers of mannotrioses, suggesting its utility for detailed analysis of this compound isomers.[4][5]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for elution.[4][5] The retention time of this compound increases with its molecular size.[4][5]

-

Detection: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is suitable for detecting these non-UV-absorbing compounds.

-

Sample Preparation: The this compound sample is dissolved in the initial mobile phase solvent. For complex samples, a solid-phase extraction (SPE) cleanup may be necessary.

Mass Spectrometry (MS) for Molecular Weight and Sequence Determination

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for determining the sequence of the mannose units.

Methodology:

-

Ionization Technique: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are the most common ionization methods for oligosaccharides.[6] MALDI-TOF (Time-of-Flight) is particularly useful for its high sensitivity.[6]

-

Matrix (for MALDI): 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix for the analysis of neutral oligosaccharides.

-

Sample Preparation (for MALDI): The this compound sample is co-crystallized with the matrix solution on a MALDI target plate.

-

Tandem MS (MS/MS): To obtain structural information, collision-induced dissociation (CID) is performed on the parent ion. The resulting fragmentation pattern provides information about the glycosidic linkages and the sequence of the monosaccharide units.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most definitive method for the complete structural characterization of this compound, including the determination of anomeric configurations (α or β) and the precise positions of the glycosidic linkages.

Methodology:

-

Sample Preparation: The this compound sample is typically dissolved in deuterium (B1214612) oxide (D₂O). It is crucial to remove any exchangeable protons by lyophilizing the sample from D₂O multiple times to minimize the residual HDO signal.

-

1D NMR:

-

¹H NMR: Provides information on the number and type of protons. The anomeric protons (H-1) typically resonate in a distinct region of the spectrum (around 4.5-5.5 ppm) and their coupling constants (³J(H1,H2)) can help determine the anomeric configuration.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each mannose residue.

-

TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system for each mannose residue, allowing for the assignment of all protons within a sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the glycosidic linkages between the mannose units.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to confirm the glycosidic linkages and determine the three-dimensional conformation of the molecule.

-

Biological Activity and Signaling Pathways

This compound, as a member of the mannan-oligosaccharides (MOS) family, exhibits significant biological activities, primarily as a prebiotic and an immunomodulator.

Prebiotic Activity

This compound can be selectively utilized by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus. This leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits for the host.

Below is a diagram illustrating the general workflow for assessing the prebiotic activity of this compound.

Caption: Workflow for assessing the prebiotic potential of this compound.

Immunomodulatory Effects and Signaling Pathways

Manno-oligosaccharides have been shown to interact with immune cells, particularly through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). This interaction can trigger downstream signaling cascades that modulate the immune response.

The diagram below illustrates the proposed signaling pathway initiated by the interaction of manno-oligosaccharides with TLR4.

References

- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 2. This compound Oligosaccharide | Megazyme [megazyme.com]

- 3. D-(+)-Mannose - CAS-Number 3458-28-4 - Order from Chemodex [chemodex.com]

- 4. HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

Mannotetraose: A Promising Prebiotic Substrate for Gut Microbiota Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The selective modulation of the gut microbiota presents a significant opportunity for therapeutic intervention in a range of physiological and pathological conditions. Prebiotics, non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, are at the forefront of this research. Mannotetraose, a four-unit mannose oligosaccharide, is emerging as a potent prebiotic substrate with the potential to specifically nourish beneficial gut commensals, particularly of the Bifidobacterium and Lactobacillus genera. This technical guide provides a comprehensive overview of the current understanding of this compound as a prebiotic, detailing its fermentation by gut microbes, the production of beneficial metabolites, and the subsequent signaling pathways that mediate its physiological effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

The human gastrointestinal tract is colonized by a complex and dynamic community of microorganisms, collectively known as the gut microbiota. This microbial ecosystem plays a pivotal role in host health, contributing to nutrient metabolism, immune system development, and protection against pathogens.[1] Dysbiosis, an imbalance in the gut microbiota composition or function, has been linked to numerous diseases, including inflammatory bowel disease, obesity, and metabolic disorders.

Prebiotics offer a promising strategy to beneficially modulate the gut microbiota. Mannooligosaccharides (MOS), derived from the enzymatic hydrolysis of mannan-rich plant biomass, have garnered significant attention for their prebiotic properties.[1][2] this compound, as a key component of MOS, is of particular interest due to its potential for high selectivity by probiotic bacteria. This guide will delve into the scientific evidence supporting the role of this compound as a prebiotic substrate, focusing on its metabolism by key gut bacteria and its impact on host physiology.

This compound Metabolism by Gut Microbiota

This compound is not digestible by human enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact where it becomes available for microbial fermentation. Key probiotic genera, particularly Bifidobacterium and Lactobacillus, possess the necessary enzymatic machinery to degrade and utilize this compound.

Bifidobacterium species, such as Bifidobacterium adolescentis, express specific β-mannanases that hydrolyze the β-1,4-glycosidic bonds in this compound, breaking it down into smaller mannose units.[3] These monosaccharides are then transported into the bacterial cell and enter central metabolic pathways, such as the bifid shunt, leading to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297) and lactate.

Lactobacillus species also contribute to the fermentation of this compound, producing lactic acid and other metabolites that contribute to a healthy gut environment.

Quantitative Data on this compound Fermentation

While specific quantitative data on the in vitro fermentation of pure this compound is limited in the current literature, studies on the fermentation of mannooligosaccharide (MOS) mixtures, of which this compound is a principal component, provide valuable insights. The following table summarizes representative data from in vitro fermentation of a copra meal hydrolysate rich in mannooligosaccharides by human fecal microbiota.[4]

| Time (hours) | Substrate Concentration (mg/mL) | Acetate (mM) | Propionate (mM) | Butyrate (B1204436) (mM) |

| 0 | 5.0 | 5.2 | 2.1 | 1.8 |

| 10 | 3.1 | 25.8 | 5.6 | 4.9 |

| 24 | 1.2 | 48.3 | 10.2 | 9.1 |

| 34 | 0.5 | 55.1 | 12.5 | 11.3 |

| Table 1: Representative data on the fermentation of mannooligosaccharide-rich substrate by human fecal microbiota. Data synthesized from published studies on MOS fermentation. |

Experimental Protocols

In Vitro Fermentation of this compound with Human Fecal Microbiota

This protocol describes a general method for assessing the prebiotic potential of this compound using an in vitro batch culture fermentation system with human fecal inoculum.

Materials:

-

This compound (substrate)

-

Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine)

-

Fresh human fecal samples from healthy donors

-

Anaerobic chamber or jars

-

pH meter

-

Gas chromatograph (GC) for SCFA analysis

-

High-performance liquid chromatograph (HPLC) for this compound quantification

Procedure:

-

Inoculum Preparation: Fresh fecal samples are collected and immediately transferred to an anaerobic chamber. A 10% (w/v) fecal slurry is prepared in a sterile, anaerobic phosphate-buffered saline (PBS) solution. The slurry is homogenized and filtered to remove large particulate matter.

-

Fermentation Setup: In the anaerobic chamber, sterile fermentation vessels containing the basal medium are pre-warmed to 37°C. This compound is added to the vessels to a final concentration of 1% (w/v). A control vessel with no added carbohydrate is also prepared.

-

Inoculation: The fecal slurry is added to each fermentation vessel to a final concentration of 10% (v/v).

-

Incubation: The vessels are sealed and incubated at 37°C with gentle agitation for a period of 48 hours.

-

Sampling: Samples are collected at various time points (e.g., 0, 12, 24, and 48 hours) for analysis.

-

Analysis:

-

pH: The pH of the fermentation broth is measured at each time point.

-

SCFA Analysis: Samples are centrifuged, and the supernatant is filtered. SCFAs (acetate, propionate, butyrate) are quantified by GC.

-

This compound Quantification: The concentration of remaining this compound in the supernatant is determined by HPLC.

-

Microbial Composition Analysis: Bacterial DNA is extracted from the fermentation samples, and changes in the microbial community can be assessed using techniques like 16S rRNA gene sequencing.

-

Growth Studies with Pure Bacterial Strains

Materials:

-

Pure cultures of Bifidobacterium longum and Lactobacillus reuteri

-

Modified MRS broth (or other suitable growth medium) supplemented with this compound as the sole carbon source

-

Spectrophotometer

Procedure:

-

Medium Preparation: Prepare a basal growth medium without any carbon source. Autoclave and cool to room temperature.

-

Substrate Addition: A sterile stock solution of this compound is added to the basal medium to a final concentration of 1% (w/v).

-

Inoculation: The medium is inoculated with an overnight culture of the test bacterium (e.g., B. longum) to an initial optical density (OD600) of approximately 0.05.

-

Incubation: The cultures are incubated anaerobically at 37°C.

-

Growth Monitoring: Bacterial growth is monitored by measuring the OD600 at regular intervals.

-

Metabolite Analysis: At the end of the incubation period, the culture supernatant can be analyzed for SCFA production as described in the previous protocol.

Signaling Pathways and Physiological Effects

The prebiotic effects of this compound are primarily mediated by the production of SCFAs. These metabolites act as signaling molecules that interact with host cells, influencing various physiological processes.

SCFA Signaling through G-protein Coupled Receptors (GPCRs)

Acetate, propionate, and butyrate produced from this compound fermentation can activate G-protein coupled receptors, such as GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2), on the surface of intestinal epithelial cells and immune cells.[3][5][6][7] This activation triggers downstream signaling cascades that modulate immune responses and gut hormone secretion.

Caption: SCFA signaling through GPR41 and GPR43 in intestinal epithelial cells.

Modulation of Toll-like Receptor (TLR) Signaling

Prebiotics and their fermentation products can also influence the innate immune system by modulating Toll-like receptor (TLR) signaling. While direct interaction of this compound with TLRs is not well-characterized, the resulting shift in microbiota composition and SCFA production can indirectly affect TLR pathways. For instance, beneficial bacteria promoted by this compound may have cell wall components that interact with TLR2, leading to the maintenance of gut homeostasis.[8][9][10]

Caption: Indirect modulation of TLR2 signaling by this compound.

Experimental Workflow

The investigation of this compound as a prebiotic substrate typically follows a multi-step experimental workflow, from initial in vitro screening to more complex in vivo studies.

Caption: A typical experimental workflow for prebiotic validation.

Conclusion and Future Directions

This compound demonstrates significant potential as a novel prebiotic substrate. Its selective fermentation by beneficial gut bacteria, leading to the production of health-promoting SCFAs, positions it as a strong candidate for applications in functional foods and therapeutics aimed at modulating the gut microbiota. While direct clinical trial data for pure this compound is not yet available, the extensive research on mannooligosaccharides provides a solid foundation for its further investigation.

Future research should focus on:

-

Conducting in vitro fermentation studies with purified this compound to obtain precise quantitative data on its fermentation kinetics and SCFA production by various probiotic strains and human fecal microbiota.

-

Elucidating the specific molecular mechanisms by which this compound is recognized and transported by probiotic bacteria.

-

Investigating the direct and indirect effects of this compound on host signaling pathways in more detail.

-

Designing and conducting well-controlled human clinical trials to evaluate the efficacy of this compound in improving gut health and its potential therapeutic benefits for specific health conditions.

The continued investigation of this compound will undoubtedly contribute to the development of next-generation prebiotics with targeted and potent effects on the gut microbiome and host health.

References

- 1. Enzymatic Conversion of Mannan-Rich Plant Waste Biomass into Prebiotic Mannooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro fermentation of copra meal hydrolysate by human fecal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Regulation of Intestinal Immune Responses through TLR Activation: Implications for Pro- and Prebiotics [frontiersin.org]

- 9. Role of Toll-like receptors in the development of immunotolerance mediated by probiotics | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 10. Interactions between toll‐like receptors signaling pathway and gut microbiota in host homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Mannan Code: A Technical Guide to Microbial Degradation of Mannotetraose

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between microorganisms and complex carbohydrates is a cornerstone of various biological processes, from gut health to biofuel production. Mannotetraose, a manno-oligosaccharide (MOS) consisting of four β-1,4-linked mannose units, represents a key substrate in these interactions. Understanding the mechanisms by which microbes break down this molecule is pivotal for harnessing their potential in therapeutic and industrial applications. This in-depth technical guide delves into the core enzymatic processes, metabolic pathways, and regulatory networks governing the microbial degradation of this compound, providing a comprehensive resource for researchers in the field.

The Enzymatic Toolkit for this compound Degradation

The microbial breakdown of this compound is primarily an extracellular and intracellular enzymatic affair, orchestrated by a suite of glycoside hydrolases (GHs). The key players in this process are endo-β-1,4-mannanases and β-mannosidases, often working in concert with other accessory enzymes.

Endo-β-1,4-mannanases (EC 3.2.1.78) are the primary initiators of this compound degradation. These enzymes randomly cleave the internal β-1,4-mannosidic linkages within the this compound molecule, yielding smaller manno-oligosaccharides such as mannobiose and mannotriose, as well as mannose.[1][2] Microbial sources of these enzymes are diverse, including bacteria like Bacillus circulans and fungi such as Aspergillus niger.[3][4]

β-Mannosidases (EC 3.2.1.25) act on the non-reducing ends of manno-oligosaccharides, including this compound, to release mannose units. These exo-acting enzymes are crucial for the complete hydrolysis of this compound into its constituent monosaccharides.

The synergistic action of these enzymes is essential for efficient this compound utilization. Endo-mannanases first depolymerize the larger oligosaccharide, creating more non-reducing ends for the β-mannosidases to act upon.

Quantitative Insights: A Comparative Look at Microbial β-Mannanases

The efficiency of this compound degradation is highly dependent on the specific kinetic properties and optimal operating conditions of the microbial enzymes. The following tables summarize key quantitative data for β-mannanases from various microbial sources, providing a basis for comparison and selection for specific applications.

| Microorganism | Enzyme | Substrate | K_m (mg/mL) | V_max (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Bacillus subtilis BE-91 | β-Mannanase | Locust Bean Gum | - | 79,859.2 (IU/mg) | 6.0 | 65 | [3] |

| Bacillus pumilus (M27) | β-Mannanase | Locust Bean Gum | - | - | 8.0 | 60 | [1] |

| Klebsiella oxytoca KUB-CW2-3 | β-Mannanase | Locust Bean Gum | 7.6 | - | 6.0 | 60 | [5] |

| Klebsiella oxytoca KUB-CW2-3 | β-Mannanase | Guar Gum | 10.5 | - | 6.0 | 60 | [5] |

| Klebsiella oxytoca KUB-CW2-3 | β-Mannanase | Konjac Powder | 27.4 | - | 6.0 | 60 | [5] |

| Aspergillus niger | Endo-1,4-β-mannanase | Locust Bean Gum | 8.44 | 55.36 | 6.0 | 50-70 | [6] |

| Penicillium italicum | β-Mannanase | Locust Bean Gum | - | 16.27 | 5.0 | 70 | [7] |

| Recombinant Aspergillus sojae | β-Mannanase | Carob Extract | - | 687.89 (U/mL) | - | - | [8] |

Table 1: Kinetic Parameters and Optimal Conditions of Microbial β-Mannanases. Note: '-' indicates data not available in the cited source.

Metabolic Fate: The Intracellular Journey of this compound Degradation Products

Once this compound is broken down into smaller oligosaccharides and mannose, these products are transported into the microbial cell for further metabolism. The metabolic pathways for mannose utilization are well-characterized in several bacteria, notably Bacillus subtilis.

In B. subtilis, mannose enters the central carbohydrate metabolism through a series of phosphorylation and isomerization steps.[9] The process is initiated by the uptake of mannose, which is concurrently phosphorylated to mannose-6-phosphate (B13060355) by a mannose-specific phosphotransferase system (PTS) transporter.[9] Subsequently, mannose-6-phosphate isomerase catalyzes the conversion of mannose-6-phosphate to fructose-6-phosphate, a key intermediate in glycolysis.[9]

The overall intracellular metabolic pathway can be visualized as follows:

Regulation of this compound Utilization: A Symphony of Gene Expression

Microbes have evolved sophisticated regulatory systems to control the expression of genes involved in carbohydrate utilization, ensuring that the necessary enzymes are produced only when the specific substrate is present. In the case of mannan (B1593421) and manno-oligosaccharide degradation, this regulation is often controlled by a repressor-inducer mechanism.

In Bacillus sp. N16-5, a mannan utilization gene cluster has been identified which is regulated by a transcriptional repressor called ManR.[10][11][12] In the absence of manno-oligosaccharides, the ManR protein binds to the operator region of the mannan utilization operon, blocking transcription of the genes encoding the degradative enzymes and transporters.[11][12]

When this compound or other manno-oligosaccharides are present in the environment, they are transported into the cell and act as inducers.[11][12] These inducer molecules bind to the ManR repressor, causing a conformational change that prevents it from binding to the operator DNA.[11][12] This derepression allows for the transcription of the mannan utilization genes, leading to the synthesis of the enzymes required for this compound degradation.[11][12]

The following diagram illustrates this regulatory mechanism:

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for key experiments cited in the study of microbial this compound degradation.

Determination of β-Mannanase Activity using the DNS Method

This protocol is adapted from Miller (1959) and is widely used for quantifying the amount of reducing sugars released by the action of β-mannanase.[13]

Materials:

-

β-mannanase enzyme solution

-

1% (w/v) Locust Bean Gum (LBG) solution in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Rochelle salt solution (40% w/v potassium sodium tartrate)

-

Spectrophotometer

-

Water bath

Procedure:

-

Enzyme Reaction:

-

Pre-warm the LBG substrate solution to the optimal temperature of the enzyme (e.g., 60°C).

-

Add 0.5 mL of the enzyme solution to 0.5 mL of the pre-warmed LBG solution.

-

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10 minutes).

-

Prepare a blank by adding the DNS reagent to the substrate before adding the enzyme solution.

-

-

Color Development:

-

Stop the enzymatic reaction by adding 1.0 mL of DNS reagent to the reaction mixture.

-

Boil the mixture in a water bath for 5-15 minutes.

-

Cool the tubes to room temperature.

-

Add 3.5 mL of distilled water to each tube and mix well.

-

-

Measurement:

-

Measure the absorbance of the solution at 540 nm using a spectrophotometer.

-

Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with known concentrations of mannose.

-

Unit Definition: One unit (U) of β-mannanase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (mannose equivalents) per minute under the specified assay conditions.

Purification of Microbial β-Mannanase

A common strategy for purifying microbial β-mannanases involves a combination of precipitation and chromatographic techniques.[1][14]

Materials:

-

Crude enzyme extract (e.g., culture supernatant)

-

Dialysis tubing

-

Chromatography columns (e.g., DEAE-Sephadex, Sephacryl S-200)

-

Appropriate buffers

-

Fraction collector

-

Protein concentration assay kit (e.g., Bradford or BCA)

Procedure:

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude enzyme extract with constant stirring at 4°C to a specific saturation level (e.g., 60-80%).[1]

-

Allow the protein to precipitate for several hours or overnight.

-

Collect the precipitate by centrifugation.

-

Resuspend the pellet in a minimal volume of buffer.

-

-

Dialysis:

-

Dialyze the resuspended pellet against a suitable buffer to remove excess ammonium sulfate.

-

-

Ion-Exchange Chromatography:

-

Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sephadex) pre-equilibrated with the starting buffer.

-

Wash the column to remove unbound proteins.

-

Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., NaCl).

-

Collect fractions and assay for β-mannanase activity and protein concentration.

-

-

Gel Filtration Chromatography:

-

Pool the active fractions from the ion-exchange step and concentrate them.

-

Load the concentrated sample onto a gel filtration column (e.g., Sephacryl S-200) pre-equilibrated with buffer.

-

Elute the proteins with the same buffer.

-

Collect fractions and assay for β-mannanase activity and protein concentration.

-

-

Purity Analysis:

-

Assess the purity of the final enzyme preparation by SDS-PAGE.

-

Analysis of this compound Hydrolysis Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the products of this compound hydrolysis.[15][16]

Materials:

-

Hydrolyzed sample

-

Manno-oligosaccharide standards (mannose, mannobiose, mannotriose, this compound)

-

HPLC system with a suitable column (e.g., aminopropyl-silica or graphitized carbon column)[17]

-

Refractive Index (RI) detector

-

Mobile phase (e.g., acetonitrile-water mixture)[17]

Procedure:

-

Sample Preparation:

-

Stop the enzymatic hydrolysis reaction (e.g., by boiling or adding a quenching agent).

-

Centrifuge or filter the sample to remove any precipitate.

-

Dilute the sample if necessary.

-

-

HPLC Analysis:

-

Set up the HPLC system with the appropriate column and mobile phase.

-

Inject a known volume of the prepared sample.

-

Run the chromatogram and detect the separated oligosaccharides using an RI detector.

-

-

Data Analysis:

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the manno-oligosaccharide standards.

-

Quantify the concentration of each product by integrating the peak areas and comparing them to a calibration curve generated from the standards.

-

References

- 1. Purification and characterization of β-mannanase from Bacillus pumilus (M27) and its applications in some fruit juices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Microbial β-Mannanases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Applications of Microbial β-Mannanases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. β-Mannanase production and kinetic modeling from carob extract by using recombinant Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of a Mannose Utilization System in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Transcriptional regulation of the mannan utilization genes in the alkaliphilic Bacillus sp. N16-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of hydrolysis conditions for the mannooligosaccharides copra meal hydrolysate production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tarjomefa.com [tarjomefa.com]

- 15. Characterization of mannanase from Bacillus circulans NT 6.7 and its application in mannooligosaccharides preparation as prebiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

Mannotetraose: A Technical Overview of its Core Molecular Properties

For Immediate Release

This technical guide provides a focused examination of the fundamental physicochemical properties of mannotetraose, a significant oligosaccharide in various biological and industrial contexts. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core molecular characteristics, the methodologies for their determination, and the biochemical relevance of this complex carbohydrate.

Core Molecular Data

This compound is an oligosaccharide composed of four mannose units linked together. Its precise molecular weight and chemical formula are foundational to its study and application in glycobiology and related fields. These core properties dictate its behavior in biological systems and analytical procedures.

| Property | Value | Citation |

| Chemical Formula | C₂₄H₄₂O₂₁ | [1][2][3][4][5] |

| Molecular Weight | 666.58 g/mol | [1][2][3] |

| Purity (typical) | > 95% | [3] |

Experimental Protocols for Molecular Characterization

The determination of the molecular weight and verification of the chemical formula of oligosaccharides like this compound require precise analytical techniques. The following protocols outline standard methodologies employed for this purpose.

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a primary technique for determining the molecular weight of oligosaccharides with high accuracy.

Methodology: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

-

Sample Preparation : A minimum of 50-100 micrograms of purified this compound is required.[1] The sample is dissolved in a suitable solvent, typically deionized water or a mild buffer.

-

Matrix Selection : A matrix compound (e.g., 2,5-dihydroxybenzoic acid) is selected. The matrix is crucial for absorbing the laser energy and facilitating the ionization of the analyte.

-

Spotting : The this compound sample is mixed with the matrix solution and spotted onto a MALDI target plate. The solvent is allowed to evaporate, co-crystallizing the sample with the matrix.

-

Analysis : The target plate is inserted into the MALDI-MS instrument. A pulsed laser is fired at the sample spot, causing desorption and ionization of the this compound molecules.

-

Detection : The time-of-flight (TOF) of the ionized molecules to the detector is measured. The molecular weight is calculated based on the principle that heavier ions travel more slowly. The resulting spectrum will show a peak corresponding to the mass-to-charge ratio of this compound.[1][3]

Verification of Elemental Composition and Formula

Combustion analysis is a classic and reliable method to determine the empirical formula of an organic compound, which can then be compared with the molecular weight to confirm the molecular formula.

Methodology: Combustion Analysis

-

Sample Weighing : A small, precisely weighed sample of this compound is placed in a combustion tube.

-

Combustion : The sample is heated to a high temperature in a stream of pure oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O).[6]

-

Product Collection : The resulting gaseous products are passed through a series of chambers. One chamber absorbs the H₂O, and another absorbs the CO₂.

-

Quantification : The mass of CO₂ and H₂O produced is determined by weighing the absorption chambers before and after combustion.[6]

-

Calculation : From the masses of CO₂ and H₂O, the masses of carbon and hydrogen in the original sample are calculated. The mass of oxygen is typically determined by the difference. These masses are converted to moles to find the simplest whole-number ratio of atoms, yielding the empirical formula.

-

Formula Confirmation : The mass of the empirical formula is calculated and compared to the molecular weight determined by mass spectrometry. For this compound, the empirical formula (C₂₄H₄₂O₂₁) mass matches the molecular weight, confirming it as the molecular formula.[6]

Biochemical Context and Significance

This compound does not exist in isolation but is a product of the breakdown of more complex polysaccharides known as mannans. Mannans are significant components of plant cell walls (e.g., in softwoods and legumes) and the cell walls of some fungi and yeasts. The enzymatic hydrolysis of mannan (B1593421) yields a series of manno-oligosaccharides (MOS), including this compound.

This degradation is a key process in nutrient cycling in nature and has applications in biotechnology, such as in the production of prebiotics for animal feed and potential use in human health. The enzyme responsible for this breakdown is endo-1,4-β-Mannanase.

Caption: Enzymatic degradation pathway of Mannan to this compound and other sugars.

References

- 1. ast.uga.edu [ast.uga.edu]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of high-molecular-weight oligosaccharides from human milk by liquid chromatography and MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of a β-(1→3)-d-Rhamnotetraose by a One-Pot, Multiple Radical Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Oligosaccharides - Celignis Biomass Analysis Laboratory [celignis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Enzymatic Synthesis of Mannotetraose from Saccharomyces cerevisiae Mannan: A Technical Guide

Abstract

Mannotetraose, a manno-oligosaccharide (MOS) with significant potential in biomedical and pharmaceutical applications, can be sustainably produced from the cell wall of Saccharomyces cerevisiae. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, detailing the extraction of mannan (B1593421) from yeast, its subsequent enzymatic hydrolysis, and the purification and characterization of the final product. The protocols outlined herein are intended to provide a robust framework for the laboratory-scale production of high-purity this compound for research and development purposes.

Introduction

Manno-oligosaccharides, particularly this compound, are gaining interest in the pharmaceutical industry due to their potential as prebiotics and their role in modulating the immune system.[1] Saccharomyces cerevisiae, a readily available and safe microorganism, presents an abundant source of mannan, a complex polysaccharide primarily composed of mannose residues.[2][3] The extraction of this mannan and its controlled enzymatic depolymerization offer a targeted approach to producing specific manno-oligosaccharides.[4]

This guide focuses on the use of endo-β-1,4-mannanase for the hydrolysis of yeast mannan to yield this compound. Key process steps, including raw material processing, enzymatic reaction optimization, and downstream purification, are discussed in detail.

Process Overview

The enzymatic synthesis of this compound from S. cerevisiae mannan can be broken down into three primary stages:

-

Extraction of Mannan: Isolation of mannan from the yeast cell wall.

-

Enzymatic Hydrolysis: Controlled depolymerization of mannan to produce a mixture of manno-oligosaccharides enriched in this compound.

-

Purification and Characterization: Separation and purification of this compound from the hydrolysis mixture and subsequent analytical verification.

Below is a graphical representation of the overall experimental workflow.

Experimental Protocols

Mannan Extraction from Saccharomyces cerevisiae

This protocol is based on an alkaline extraction method, which is effective for releasing mannoproteins from the yeast cell wall.[5][6]

Materials:

-

Saccharomyces cerevisiae cell paste

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Absolute ethanol, pre-chilled to 4°C

-

Diethyl ether

-

Isoamyl alcohol

-

Deionized water

-

Centrifuge and appropriate tubes

-

Heating apparatus (e.g., water bath or heating mantle)

-

pH meter

Procedure:

-

Cell Lysis:

-

Suspend 5 g of wet S. cerevisiae cell paste in 50 mL of 1% (w/v) NaOH solution.

-

Heat the suspension at 100°C for 2 hours with occasional stirring.

-

Cool the mixture to room temperature.

-

Neutralize the suspension to pH 7.0 with dilute HCl.

-

-

Precipitation of Mannan:

-

Centrifuge the neutralized suspension at 6000 rpm for 15 minutes to pellet the cell debris.

-

Collect the supernatant and add 4 volumes of cold absolute ethanol (200 mL).

-

Allow the mannan to precipitate overnight at 4°C.

-

Centrifuge at 6000 rpm for 15 minutes to collect the crude mannan precipitate.

-

Wash the pellet sequentially with absolute ethanol and diethyl ether.

-

Air-dry the pellet to obtain crude mannan.

-

-

Deproteinization (Sevage Method):

-

Dissolve the crude mannan in a minimal amount of deionized water.

-

Add a mixture of chloroform and isoamyl alcohol (5:1 v/v) to the mannan solution.

-

Shake vigorously for 10-15 minutes.

-

Centrifuge to separate the phases. The denatured protein will form a layer at the interface.

-

Carefully remove the aqueous upper layer containing the mannan.

-

Repeat the chloroform/isoamyl alcohol extraction until no protein precipitate is visible at the interface.

-

Precipitate the deproteinized mannan with 4 volumes of cold absolute ethanol.

-

Collect the precipitate by centrifugation, wash with ethanol and diethyl ether, and dry.

-

Enzymatic Hydrolysis of Mannan

This protocol utilizes an endo-β-1,4-mannanase to hydrolyze the extracted mannan into a mixture of oligosaccharides. The choice of enzyme and reaction conditions can influence the distribution of the resulting oligosaccharides.[7] For preferential production of this compound, an enzyme from Aspergillus niger is a suitable choice.[7]

Materials:

-

Purified mannan from step 3.1

-

Endo-β-1,4-mannanase (e.g., from Aspergillus niger)[8]

-

Sodium acetate (B1210297) buffer (100 mM, pH 4.0)

-

Shaking water bath

Procedure:

-

Substrate Preparation:

-

Prepare a 1% (w/v) solution of purified mannan in 100 mM sodium acetate buffer (pH 4.0).

-

-

Enzymatic Reaction:

-

Pre-heat the mannan solution to 40°C.

-

Add endo-β-1,4-mannanase to the mannan solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 10 units of enzyme per gram of mannan is recommended.

-

Incubate the reaction mixture at 40°C with gentle agitation for a predetermined time. The reaction time will influence the degree of hydrolysis and the resulting oligosaccharide profile. A time-course experiment (e.g., sampling at 1, 2, 4, 8, and 12 hours) is recommended to determine the optimal time for this compound production.

-

Terminate the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.

-

-

Post-reaction Processing:

-

Centrifuge the reaction mixture at 10,000 rpm for 10 minutes to remove any insoluble material.

-

Collect the supernatant containing the manno-oligosaccharides for purification.

-

Purification of this compound

The purification of this compound from the complex mixture of oligosaccharides in the hydrolysate is typically achieved through a combination of chromatographic techniques.

3.3.1. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size.[9][10] This step is useful for an initial fractionation of the oligosaccharide mixture.

Materials:

-

SEC column (e.g., packed with Bio-Gel P-2 or Sephadex G-25)

-

Deionized water (as the mobile phase)

-

Fraction collector

-

Method for detecting sugars in fractions (e.g., phenol-sulfuric acid assay or thin-layer chromatography)

Procedure:

-

Column Equilibration:

-

Equilibrate the SEC column with several column volumes of deionized water.

-

-

Sample Loading and Elution:

-

Concentrate the hydrolysate from step 3.2.

-

Load the concentrated sample onto the equilibrated SEC column.

-

Elute the oligosaccharides with deionized water at a constant flow rate.

-

-

Fraction Collection and Analysis:

-

Collect fractions of a defined volume.

-

Analyze the fractions for the presence of oligosaccharides.

-

Pool the fractions containing oligosaccharides of the desired size range (i.e., those corresponding to this compound).

-

3.3.2. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with an amino-functionalized or graphitized carbon column can be used for the final purification of this compound to a high degree of purity.[1][11]

Materials:

-

Preparative HPLC system

-

Amino-propyl silica (B1680970) or graphitized carbon column

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water (HPLC grade)

-

This compound standard

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase of acetonitrile and water. The exact ratio will depend on the column used and should be optimized for the best separation of this compound from other oligosaccharides. A typical starting gradient is from 80:20 to 60:40 (acetonitrile:water).

-

-

Sample Injection and Fractionation:

-

Inject the pooled and concentrated fractions from the SEC step onto the preparative HPLC column.

-

Run the HPLC with the optimized gradient.

-

Collect the peak corresponding to the retention time of the this compound standard.

-

-

Post-purification Processing:

-

Combine the fractions containing pure this compound.

-

Remove the mobile phase solvents by rotary evaporation or lyophilization.

-

Characterization of this compound

The purity and identity of the final product should be confirmed using analytical techniques.

Purity Analysis by HPLC

Analytical HPLC can be used to assess the purity of the final this compound product.[11][12]

Procedure:

-

Dissolve a small amount of the purified this compound in the mobile phase.

-

Inject the sample into an analytical HPLC system equipped with an amino or graphitized carbon column.

-

Compare the chromatogram to that of a this compound standard. The purity can be estimated by the relative area of the this compound peak.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of oligosaccharides.[2][4][5]

Procedure:

-

Dissolve the purified this compound in deuterium (B1214612) oxide (D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts and coupling constants of the anomeric protons and other characteristic signals can be compared to published data for this compound to confirm its structure.[5]

Quantitative Data

The following tables summarize representative quantitative data for the enzymatic synthesis of this compound.

Table 1: Mannan Extraction from Saccharomyces cerevisiae

| Parameter | Value | Reference |

| Starting Yeast Biomass (wet weight) | 100 g | [13] |

| Mannan Yield (dry weight) | 5 - 7 g | [13] |

| Mannose Content of Extracted Mannan | ~60% | [13] |

| Protein Content of Extracted Mannan | < 2% | [13] |

Table 2: Enzymatic Hydrolysis of Mannan

| Parameter | Value | Reference |

| Substrate (Mannan) Concentration | 10 g/L | [7] |